An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in contemporary drug discovery and development. In the absence of extensive direct experimental data, this document synthesizes predicted values from validated computational models with established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics and providing robust protocols for its empirical evaluation. The guide details the compound's structural features, predicted physicochemical parameters, and expected spectral characteristics. Furthermore, it outlines rigorous, self-validating experimental protocols for the determination of key properties such as solubility, pKa, and lipophilicity (logP), alongside a framework for assessing its chemical stability through forced degradation studies.
Introduction: Unveiling a Molecule of Interest
2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid belongs to a class of substituted benzoic acid derivatives that are of significant interest in medicinal chemistry. The unique structural amalgamation of a chlorinated benzoic acid scaffold with a 2,5-dimethyl-1H-pyrrol-1-yl moiety suggests a potential for diverse biological activities. The pyrrole ring, a common pharmacophore, is known to be involved in various receptor-ligand interactions, while the substituted benzoic acid offers a handle for modulating pharmacokinetic properties. A thorough understanding of its physicochemical properties is paramount for any drug development campaign, as these characteristics fundamentally influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.
This guide is structured to provide a holistic view of the compound, beginning with its fundamental molecular and predicted physicochemical properties. This is followed by a detailed exploration of established experimental protocols, designed to empower researchers to independently verify and expand upon the data presented. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties
Due to the limited availability of direct experimental data for 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, the following table summarizes its fundamental molecular attributes along with computationally predicted physicochemical properties. These predictions are derived from established algorithms and provide a valuable initial assessment for research and development purposes.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂ClNO₂ | - |
| Molecular Weight | 249.70 g/mol | - |
| CAS Number | 247225-32-7 | [1] |
| Predicted XlogP | 3.4 | PubChem |
| Predicted pKa | 3.5 - 4.5 | Estimated based on substituted benzoic acids[2][3][4] |
| Predicted Aqueous Solubility | Low | Inferred from high XlogP and structural features[5][6][7] |
| Predicted Melting Point | 160 - 180 °C | Estimated based on similar substituted benzoic acids |
| Predicted Boiling Point | > 400 °C (decomposes) | Estimated based on structure |
Note on Predicted Values: It is crucial for researchers to recognize that these predicted values serve as estimations. Experimental determination is essential for obtaining definitive and accurate data for critical applications such as formulation development and regulatory submissions.
Expected Spectral Characteristics
The structural features of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suggest a distinct spectral fingerprint. While a dedicated experimental spectrum is not publicly available, analysis of its constituent moieties allows for an informed prediction of its key spectral characteristics.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, exhibiting signals corresponding to the aromatic protons of the benzoic acid ring, the pyrrole ring protons, and the methyl groups. The protons on the benzoic acid ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the chloro and pyrrole substituents. The two methyl groups on the pyrrole ring are expected to produce a sharp singlet at approximately δ 2.0-2.5 ppm. The pyrrole ring protons will likely appear as a singlet or a narrow multiplet in the region of δ 5.8-6.2 ppm. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic and pyrrole carbons will resonate in the δ 100-150 ppm range. The methyl carbons will appear at a more upfield chemical shift (δ ~15-25 ppm).[8][10][11]
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹. C-H stretching vibrations from the aromatic and methyl groups will be present around 3000 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.[12][13][14][15]
-
Mass Spectrometry: In mass spectrometry, the molecule is expected to show a clear molecular ion peak. Due to the presence of chlorine, a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns for benzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[16][17][18][19]
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical properties of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, the following sections provide detailed, field-proven experimental protocols.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.
Caption: Workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of finely powdered 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, or other relevant organic solvents) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Phase Separation:
-
After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
A standard calibration curve of the compound in the same solvent must be prepared to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.
-
Causality and Self-Validation: The prolonged equilibration time ensures that the system reaches a true thermodynamic equilibrium. The centrifugation and filtration steps are self-validating in that they physically separate the dissolved from the undissolved solute, a critical step for accurate measurement. The use of a validated analytical method with a standard curve provides a reliable means of quantification.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.
Principle: The pH of a solution of the compound is monitored as a standardized titrant (a strong base for an acidic compound) is added incrementally. The pKa is determined from the resulting titration curve.
Caption: Workflow for pKa determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to prepare a solution of known concentration (e.g., 0.01 M) in a suitable solvent (typically a co-solvent system like water-methanol or water-ethanol if the compound has low aqueous solubility).
-
-
Titration Setup:
-
Place the sample solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized. Smaller increments should be used near the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
-
Data Reporting:
-
Report the experimentally determined pKa value at the specified temperature and ionic strength.
-
Causality and Self-Validation: The use of a calibrated pH meter ensures accurate pH measurements, which are fundamental to this technique. The titration curve itself is a self-validating system; a well-defined sigmoidal curve with a clear inflection point is indicative of a successful titration. The pKa value is derived directly from this empirical data.
Lipophilicity (logP) Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water, at a constant temperature. The concentrations of the compound in each phase are then measured to determine the partition coefficient.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing them to separate. This is crucial to prevent volume changes during the experiment.
-
-
Partitioning:
-
Dissolve a known amount of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase to a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Causality and Self-Validation: Pre-saturating the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements. The analysis of both phases provides a check on the mass balance of the compound, adding a layer of self-validation to the experiment.
Chemical Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of a drug candidate.[2][5][6][20][21]
Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting degradation products are then identified and quantified.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
Analytical Methodology:
A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated. This method should be able to separate the parent compound from all its degradation products.
Procedure:
-
Expose the compound to the various stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to aid in the structural elucidation of the degradants.
Causality and Self-Validation: The use of a range of stress conditions ensures a comprehensive assessment of the compound's stability. The development of a stability-indicating method is a self-validating process; the ability to resolve all degradation products from the parent peak demonstrates the method's specificity.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. While experimental data for this specific molecule is limited, this guide has offered a robust framework for its initial assessment through the use of predicted values and by drawing parallels with structurally related compounds. The inclusion of detailed, validated experimental protocols for determining solubility, pKa, logP, and chemical stability empowers researchers to generate the necessary empirical data to advance their research and development efforts. A thorough understanding and experimental validation of these physicochemical properties are critical for unlocking the full therapeutic potential of this promising molecule.
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